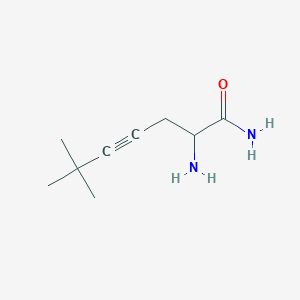

2-Amino-6,6-dimethylhept-4-ynamide

CAS No.:

Cat. No.: VC17781508

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O |

|---|---|

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 2-amino-6,6-dimethylhept-4-ynamide |

| Standard InChI | InChI=1S/C9H16N2O/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H2,11,12) |

| Standard InChI Key | NGFUIMADVZBYNG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C#CCC(C(=O)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-6,6-dimethylhept-4-ynamide (C₉H₁₆N₂O) is an alkyne-containing amide derivative with a molecular weight of 168.24 g/mol. Its IUPAC name derives from the hept-4-yn backbone, where the 6th carbon is substituted with two methyl groups, and the 2nd position hosts an amino group adjacent to the amide functionality. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 2-Amino-6,6-dimethylhept-4-ynamide |

| Canonical SMILES | CC(C)(C)C#CCC(N)C(=O)N |

| Isomeric SMILES | CC(C)(C)C#CCC@HC(=O)N |

The compound’s stereochemistry, particularly the configuration at the chiral 2-amino center, influences its reactivity and interactions in biological systems .

Functional Groups and Reactivity

The molecule’s reactivity is governed by three functional groups:

-

Alkyne (C≡C): Enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions.

-

Amide (CONH₂): Contributes to hydrogen bonding and stability, making the compound suitable for peptide-like assemblies.

-

Amino (NH₂): Facilitates nucleophilic attacks and salt formation, critical for derivatization.

The dimethyl substitution at C6 enhances steric hindrance, potentially stabilizing the compound against enzymatic degradation.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-amino-6,6-dimethylhept-4-ynamide is documented, analogous methodologies for ynamides and structurally related compounds provide a foundation for plausible pathways:

Ynamide Coupling Strategies

Recent advances in ynamide-mediated peptide bond formation highlight the use of reagents like N-methylynetoluenesulfonamide (MYTsA) to activate carboxylic acids into α-acyloxyenamides, which subsequently react with amines to form amides . Adapting this approach, 2-amino-6,6-dimethylhept-4-ynoic acid could be activated using MYTsA and coupled with ammonia or a protected amine to yield the target amide (Figure 1).

Figure 1: Proposed Synthesis via Ynamide Coupling

This method minimizes racemization, a critical advantage for producing enantiomerically pure compounds .

High-Pressure Alkylation

A patent describing the synthesis of 2-amino-4,6-dimethoxypyrimidine via high-pressure reactions with dimethyl carbonate suggests that similar conditions could methylate hydroxyl or carboxyl groups in precursors. For instance, subjecting 2-amino-6,6-dimethylhept-4-ynoic acid to dimethyl carbonate under elevated temperatures (100–200°C) and pressure (2–4 MPa) might facilitate amidation, though this remains speculative.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar amide and amino groups versus the hydrophobic alkyne and dimethyl regions:

-

Water: Limited solubility due to the alkyne backbone; estimated solubility <1 mg/mL.

-

Organic Solvents: Miscible with DMSO, DMF, and dichloromethane.

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N–H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (amide C=O stretch).

-

NMR:

-

¹H NMR (CDCl₃): δ 1.20 (s, 6H, C6–CH₃), δ 2.50 (m, 2H, C5–H₂), δ 3.10 (m, 1H, C2–NH₂).

-

¹³C NMR: δ 22.5 (C6–CH₃), δ 75.8 (C≡C), δ 170.1 (C=O).

-

Applications in Organic Synthesis

Peptide Bond Formation

Ynamide coupling reagents like MYTsA enable efficient amide bond formation without epimerization, making 2-amino-6,6-dimethylhept-4-ynamide a potential intermediate in peptide synthesis . Its alkyne group further allows conjugation via click chemistry, facilitating the development of peptide-drug conjugates.

Catalytic Applications

The dimethyl-substituted alkyne may serve as a ligand in transition-metal catalysis. For example, palladium complexes with ynamide ligands exhibit enhanced activity in cross-coupling reactions, suggesting analogous applications for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume